N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline
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Overview
Description
N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a thiophene ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative and a halogenated precursor. The final step involves the formation of the aniline derivative through a nucleophilic substitution reaction, where the tetrazole-thiophene intermediate reacts with a methylated aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the selection of solvents and catalysts would be tailored to ensure environmental sustainability and compliance with industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and strong bases for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to participate in electron transfer reactions. The aniline derivative may interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring, a thiophene ring, and an aniline derivative, which imparts distinct electronic and steric properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-(5-methylthiophen-2-yl)methyl]-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5S/c1-14-8-11-18(12-9-14)23-20(19-13-10-17(4)28-19)22-24-25-26-27(22)21-15(2)6-5-7-16(21)3/h5-13,20,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSQKDZEGRAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=C(S2)C)C3=NN=NN3C4=C(C=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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